molecular formula C34H65NO3 B1230974 N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide CAS No. 124787-56-0

N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide

Cat. No.: B1230974
CAS No.: 124787-56-0
M. Wt: 535.9 g/mol
InChI Key: GMWIWVUTMCBDSP-ZNPGVSGMSA-N
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Description

N-[(4E,8E)-1,3-dihydroxyoctadec4,8-dien-2-yl]hexadecanamide is a ceramide.

Scientific Research Applications

Biological Monitoring in Industrial Settings

N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide, due to its specific chemical properties, has been referenced in the context of biological monitoring of industrial workers exposed to related chemicals like n-hexane. The studies have been focused on understanding the metabolite concentrations in the body, which reflects the level of exposure to potentially harmful chemicals in industrial settings.

For instance, a study by Prieto et al. (2003) analyzed the role of total 2,5-hexanedione compared with free 2,5-HD as a biological indicator of exposure to n-hexane at work, particularly in the shoe industry. The research emphasized the importance of monitoring specific metabolites in urine, which can reflect the exposure levels and potential health risks associated with occupational settings (Prieto, Marhuenda, Roel, & Cardona, 2003).

Another study by Kawai et al. (1992) highlighted the sensitivity of certain biological exposure indicators, like n-hexane and toluene in blood and their metabolites in urine, to detect low-level exposure in workers. The study provided significant insights into the biological monitoring processes and the effectiveness of different monitoring methods (Kawai, Yasugi, Mizunuma, Horiguchi, & Ikeda, 1992).

Chemoprevention and Pharmacological Studies

Beyond industrial monitoring, compounds related to this compound have been studied for their potential in chemoprevention and pharmacological applications. For example, Veronesi et al. (1992) explored the use of fenretinide, a compound structurally related to this compound, in the chemoprevention of breast cancer. The study delved into the characteristics, safety, and potential of fenretinide for preventive treatment in individuals at high risk of developing breast cancer (Veronesi, De Palo, Costa, Formelli, Marubini, & Del Vecchio, 1992).

Properties

CAS No.

124787-56-0

Molecular Formula

C34H65NO3

Molecular Weight

535.9 g/mol

IUPAC Name

N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide

InChI

InChI=1S/C34H65NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h19,21,27,29,32-33,36-37H,3-18,20,22-26,28,30-31H2,1-2H3,(H,35,38)/b21-19+,29-27+

InChI Key

GMWIWVUTMCBDSP-ZNPGVSGMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CC/C=C/CCCCCCCCC)O

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCC=CCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCC=CCCCCCCCCC)O

Synonyms

simumeramide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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